molecular formula C17H20N4O4S B2563537 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide CAS No. 942012-05-7

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide

Cat. No.: B2563537
CAS No.: 942012-05-7
M. Wt: 376.43
InChI Key: WWWQWQCZWLDKEV-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-4-nitrophenyl)ethanediamide is a complex organic compound that features a thiophene ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-4-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)ethylamine with thiophene-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-methyl-4-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-4-nitrophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-4-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitrophenyl group may interact with cellular proteins, while the thiophene ring can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive.

    Tiquizium Bromide: A thiophene-containing compound used as an antispasmodic.

    Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in glaucoma treatment.

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-4-nitrophenyl)ethanediamide is unique due to its combination of a dimethylamino group, a thiophene ring, and a nitrophenyl group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Biological Activity

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide, also known by its CAS number 923234-03-1, is an organic compound with potential biological activity that has garnered interest in medicinal chemistry. This compound features a unique structure that combines a dimethylamino group, a thiophene ring, and a nitrophenyl moiety, suggesting diverse interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2OS, with a molecular weight of 302.4 g/mol. The structural elements contribute to its physicochemical properties that can influence its biological activity.

PropertyValue
Molecular FormulaC17H22N2OS
Molecular Weight302.4 g/mol
CAS Number923234-03-1

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Interaction : The dimethylamino group may enhance binding affinity to certain enzymes or receptors, potentially modulating their activity.
  • Receptor Modulation : The thiophene moiety can facilitate interactions with specific receptors, influencing signaling pathways.
  • Nitro Group Activity : The presence of the nitrophenyl group may contribute to redox activity, impacting cellular oxidative states.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives show efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into this compound's potential in oncology.
  • Neuroactive Effects : The dimethylamino group is often associated with neuroactive properties, indicating possible applications in neuropharmacology.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on related compounds and their biological activities:

  • Antimicrobial Study : A study conducted on thiophene derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties due to its structural components .
  • Cytotoxicity Assessment : In vitro assays have demonstrated that compounds with nitrophenyl groups exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar configurations were tested against breast and lung cancer cells, showing IC50 values in the micromolar range .
  • Neuropharmacological Evaluation : Research on dimethylamino-containing compounds has revealed their potential as modulators of neurotransmitter systems. This could imply that the compound may influence serotonin or dopamine pathways, which are critical in treating neurological disorders .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-11-9-12(21(24)25)6-7-13(11)19-17(23)16(22)18-10-14(20(2)3)15-5-4-8-26-15/h4-9,14H,10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWQWQCZWLDKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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